molecular formula H4N2O8Pd B1450876 Palladium(II) nitrate dihydrate CAS No. 32916-07-7

Palladium(II) nitrate dihydrate

Cat. No.: B1450876
CAS No.: 32916-07-7
M. Wt: 266.5 g/mol
InChI Key: JUBNUQXDQDMSKL-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Palladium(II) nitrate dihydrate plays a significant role in biochemical reactions due to its catalytic properties. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be slow or inefficient. For instance, it is used in the hydrolysis of ammonia-borane, where it interacts with hydroxyapatite-supported palladium nanoclusters . These interactions often involve the formation of palladium complexes with biomolecules, which can alter the reactivity and stability of the biomolecules involved.

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can induce oxidative stress in cells, leading to changes in gene expression and activation of stress response pathways. Additionally, it can affect cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the flux of metabolites and energy production within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form complexes with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound can bind to the active sites of enzymes, inhibiting their activity or altering their substrate specificity. This can result in the modulation of various biochemical pathways, including those involved in oxidative stress response and energy metabolism . Additionally, this compound can interact with DNA and RNA, leading to changes in gene expression and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its reactivity and effects on cellular function. Long-term exposure to this compound can result in cumulative effects on cells, including alterations in gene expression, enzyme activity, and cellular metabolism. These effects can be observed in both in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. High doses of this compound can lead to oxidative stress, inflammation, and tissue damage in animal models . It is important to carefully control the dosage to avoid toxic effects while achieving the desired biochemical outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate biochemical reactions. For example, it can interact with enzymes involved in oxidative stress response, such as superoxide dismutase and catalase, altering their activity and affecting the overall metabolic flux within the cell. These interactions can lead to changes in metabolite levels and energy production, influencing cellular function and homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound within specific cellular compartments. For instance, this compound can bind to metalloproteins, facilitating its transport to various cellular organelles. This distribution can influence the compound’s activity and effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound can localize to the mitochondria, nucleus, or other organelles, where it can exert its effects on cellular function. For example, in the mitochondria, this compound can affect energy production and oxidative stress response, while in the nucleus, it can influence gene expression and DNA repair processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Palladium(II) nitrate dihydrate can be synthesized by dissolving palladium oxide hydrate in dilute nitric acid, followed by crystallization. The resulting nitrate crystallizes as yellow-brown deliquescent prisms . The anhydrous form can be obtained by treating palladium metal with fuming nitric acid .

Industrial Production Methods: In industrial settings, this compound is produced through similar methods, ensuring high purity and consistency. The process involves the careful handling of nitric acid and palladium compounds to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Palladium(II) nitrate dihydrate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of palladium(II) nitrate dihydrate involves its ability to act as a catalyst in various chemical reactions. In oxidation reactions, it facilitates the transfer of oxygen atoms to substrates, converting them into oxidized products . In hydrogenation and dehydrogenation reactions, it aids in the addition or removal of hydrogen atoms, respectively . The molecular targets and pathways involved depend on the specific reaction and substrate.

Comparison with Similar Compounds

Palladium(II) nitrate dihydrate can be compared with other palladium compounds, such as:

    Palladium(II) chloride (PdCl₂): Used in similar catalytic applications but differs in its chloride ligands.

    Palladium(II) acetate (Pd(OAc)₂): Another palladium compound used in catalysis, with acetate ligands instead of nitrate.

    Palladium(II) sulfate (PdSO₄): Used in different catalytic and industrial applications, with sulfate ligands.

Uniqueness: this compound is unique due to its high reactivity and versatility in various catalytic reactions. Its nitrate ligands provide distinct reactivity compared to other palladium compounds, making it suitable for specific applications in chemistry and industry .

Properties

IUPAC Name

palladium(2+);dinitrate;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2NO3.2H2O.Pd/c2*2-1(3)4;;;/h;;2*1H2;/q2*-1;;;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUBNUQXDQDMSKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

H4N2O8Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00657558
Record name Palladium(2+) nitrate--water (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32916-07-7
Record name Palladium(2+) nitrate--water (1/2/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00657558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 32916-07-7
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Q & A

Q1: What is the role of Palladium(II) nitrate dihydrate in determining lead content using GFAAS?

A1: this compound acts as a matrix modifier in GFAAS. During GFAAS analysis, the sample is subjected to high temperatures within the graphite furnace to atomize the analyte (lead in this case) []. The matrix modifier, this compound, helps to stabilize the analyte and reduce its volatility, allowing for a higher ashing temperature without premature loss of the analyte []. This leads to a cleaner signal, improved sensitivity, and more accurate quantification of lead in the sample [].

Q2: How does the concentration of this compound affect the GFAAS analysis of lead?

A2: The research paper mentions an optimized concentration of 1.0 g/L for this compound []. This suggests that the concentration of the matrix modifier plays a crucial role in achieving optimal analytical performance. Higher or lower concentrations could lead to decreased sensitivity, increased background noise, or formation of interfering species. Optimization studies are essential to determine the ideal concentration of this compound for a specific GFAAS application.

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